molecular formula C10H12F2O B2378338 2-[3-(Difluoromethyl)phenyl]propan-1-ol CAS No. 1894829-31-2

2-[3-(Difluoromethyl)phenyl]propan-1-ol

Cat. No.: B2378338
CAS No.: 1894829-31-2
M. Wt: 186.202
InChI Key: RJSJOEAKRDRXHT-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)phenyl]propan-1-ol is an organic compound with the molecular formula C10H12F2O and a molecular weight of 186.202 g/mol. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to a propanol chain. The presence of the difluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Difluoromethyl)phenyl]propan-1-ol typically involves the introduction of the difluoromethyl group into the phenyl ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. These reagents can be electrophilic, nucleophilic, or radical in nature . The reaction conditions often involve the use of metal catalysts, such as palladium or copper, to facilitate the formation of the C–CF2H bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

2-[3-(Difluoromethyl)phenyl]propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-[3-(Trifluoromethyl)phenyl]propan-1-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-[3-(Fluoromethyl)phenyl]propan-1-ol: Contains a fluoromethyl group instead of a difluoromethyl group.

Uniqueness

2-[3-(Difluoromethyl)phenyl]propan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it valuable for specific applications where these properties are desired .

Properties

IUPAC Name

2-[3-(difluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-7(6-13)8-3-2-4-9(5-8)10(11)12/h2-5,7,10,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSJOEAKRDRXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=CC=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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